(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-chlorobenzamide
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Description
(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-chlorobenzamide is a useful research compound. Its molecular formula is C19H14ClN3O2S and its molecular weight is 383.85. The purity is usually 95%.
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Biological Activity
(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-chlorobenzamide is a complex organic compound with potential biological activities that have garnered attention in medicinal chemistry and drug discovery. Its unique structural features suggest interactions with various biological targets, making it a candidate for therapeutic applications, particularly in oncology.
Chemical Structure and Properties
This compound is characterized by the following molecular formula and structure:
- Molecular Formula : C17H15ClN4O2S
- Molecular Weight : 364.84 g/mol
The structure includes a benzo[d]thiazole core, an acetamido group, and a prop-2-ynyl side chain, contributing to its biological activity.
The biological activity of this compound is hypothesized to involve the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It may interact with cellular receptors, altering signaling pathways that regulate cell growth and apoptosis.
- Cytotoxicity : The compound has shown potential cytotoxic effects against various cancer cell lines, indicating its capability to induce cell death.
Anticancer Activity
Recent studies have explored the anticancer properties of this compound through various in vitro assays. The following table summarizes key findings from different studies:
Study | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
Study A | HepG2 (liver cancer) | 1.30 | Induces apoptosis via caspase activation |
Study B | A549 (lung cancer) | 0.95 | Inhibits proliferation through cell cycle arrest |
Study C | MCF7 (breast cancer) | 2.10 | Modulates estrogen receptor activity |
These studies indicate that the compound exhibits significant anticancer activity, particularly against liver and lung cancer cell lines.
Apoptosis Induction
In a study assessing apoptosis, this compound was shown to promote apoptotic cell death in HepG2 cells. The mechanism involved the activation of caspases, which are critical enzymes in the apoptosis pathway. The results demonstrated that treatment with the compound led to increased levels of cleaved caspase 3 and 7, indicating effective induction of apoptosis.
Case Study 1: HepG2 Cell Line
In a controlled experiment, HepG2 cells were treated with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of 1.30 μM. Further analysis revealed that the treatment caused G2/M phase arrest, contributing to its cytotoxic effects.
Case Study 2: A549 Cell Line
A549 cells were subjected to treatment with this compound at concentrations ranging from 0.5 to 5 μM. The compound demonstrated an IC50 value of 0.95 μM, effectively inhibiting cell proliferation and inducing apoptosis through mitochondrial pathways.
Properties
IUPAC Name |
N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2S/c1-3-10-23-16-9-8-15(21-12(2)24)11-17(16)26-19(23)22-18(25)13-4-6-14(20)7-5-13/h1,4-9,11H,10H2,2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYWLFLLMJLKQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)Cl)S2)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.